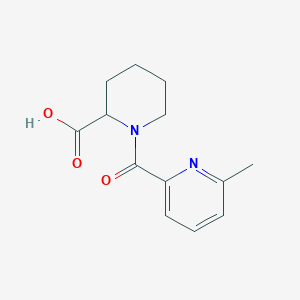
N-methyloxepan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyloxepan-4-amine (NMOA) is a synthetic compound that has been studied extensively in the scientific community. It is a derivative of the amino acid tyrosine and is a structural analog of the neurotransmitter dopamine. NMOA has a wide range of applications in scientific research and has been studied for its potential therapeutic effects.
科学研究应用
N-methyloxepan-4-amine has been studied extensively for its potential therapeutic effects. It has been investigated for its potential to treat depression, anxiety, and other mental health disorders. It has also been studied for its potential to treat addiction and substance abuse, as well as its potential to treat neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
作用机制
The exact mechanism of action of N-methyloxepan-4-amine is not yet fully understood. However, it appears to act as a dopamine agonist, meaning that it binds to and activates dopamine receptors in the brain. This activation of dopamine receptors is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
N-methyloxepan-4-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. It has also been shown to increase levels of serotonin and norepinephrine, which are thought to be responsible for its effects on addiction and substance abuse. Additionally, it has been shown to increase levels of glutamate and GABA, which are thought to be responsible for its potential to treat neurological disorders.
实验室实验的优点和局限性
N-methyloxepan-4-amine has several advantages and limitations for use in laboratory experiments. The major advantage is its relative safety and lack of toxicity, which makes it suitable for use in experiments involving human subjects. Additionally, its ability to cross the blood-brain barrier makes it useful for experiments involving brain tissue. However, its relatively short half-life (approximately 30 minutes) means that it must be administered frequently to maintain its effects, which can be limiting in some experiments.
未来方向
There are several potential future directions for research on N-methyloxepan-4-amine. One potential direction is to further investigate its potential therapeutic effects. This could include exploring its potential to treat other mental health disorders, such as bipolar disorder and schizophrenia. Additionally, further research could be conducted on its potential to treat neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Another potential direction is to explore its potential to treat addiction and substance abuse. Finally, further research could be conducted on its mechanism of action and its biochemical and physiological effects.
合成方法
N-methyloxepan-4-amine can be synthesized from tyrosine and a variety of other compounds. The most common method involves the reaction of tyrosine with aldehydes (such as formaldehyde) in the presence of a catalytic amount of an acid. This reaction produces a compound known as N-methyltyrosine, which can then be further reacted with ammonia to form N-methyloxepan-4-amine.
属性
| { "Design of the Synthesis Pathway": "The synthesis of N-methyloxepan-4-amine can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-hydroxyhexanenitrile", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 4-hydroxyhexanenitrile to 4-hydroxyhexanamide", "4-hydroxyhexanenitrile is reacted with methylamine in the presence of sodium borohydride to yield 4-hydroxyhexanamide.", "Step 2: Conversion of 4-hydroxyhexanamide to 4-chloro-1-oxepan-2-one", "4-hydroxyhexanamide is reacted with hydrochloric acid and acetic anhydride to form 4-acetoxyhexanamide.", "The resulting compound is then treated with sulfuric acid to yield 4-chloro-1-oxepan-2-one.", "Step 3: Conversion of 4-chloro-1-oxepan-2-one to N-methyloxepan-4-amine", "4-chloro-1-oxepan-2-one is reacted with sodium hydroxide and methylamine to yield N-methyloxepan-4-amine.", "The product is then purified using a combination of sodium sulfate and magnesium sulfate, followed by extraction with ethyl acetate and drying over anhydrous magnesium sulfate.", "The final product is obtained by evaporation of the solvent and recrystallization from water." ] } | |
CAS 编号 |
1492728-67-2 |
产品名称 |
N-methyloxepan-4-amine |
分子式 |
C7H15NO |
分子量 |
129.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



